molecular formula C18H40N4 B14284160 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- CAS No. 128207-33-0

1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl-

Cat. No.: B14284160
CAS No.: 128207-33-0
M. Wt: 312.5 g/mol
InChI Key: SUFAWONXXWKZQG-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- is a macrocyclic compound that belongs to the class of azamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and industry. The structure of 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- consists of a 14-membered ring with four nitrogen atoms and four ethyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of ethylenediamine with diethyl malonate, followed by cyclization with formaldehyde and hydrogenation to yield the desired macrocyclic compound .

Industrial Production Methods: Industrial production of 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal ions, making the compound valuable in catalysis and other applications .

Comparison with Similar Compounds

  • 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl-
  • 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl-
  • 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrapropyl-

Comparison: 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- is unique due to the presence of ethyl groups attached to the nitrogen atoms, which can influence its solubility and reactivity compared to other similar compounds. The ethyl groups can provide steric hindrance, affecting the compound’s ability to form complexes with certain metal ions .

Properties

CAS No.

128207-33-0

Molecular Formula

C18H40N4

Molecular Weight

312.5 g/mol

IUPAC Name

1,4,8,11-tetraethyl-1,4,8,11-tetrazacyclotetradecane

InChI

InChI=1S/C18H40N4/c1-5-19-11-9-12-21(7-3)17-18-22(8-4)14-10-13-20(6-2)16-15-19/h5-18H2,1-4H3

InChI Key

SUFAWONXXWKZQG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCN(CCN(CCCN(CC1)CC)CC)CC

Origin of Product

United States

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